molecular formula C13H21NO3 B14490038 2,3-Dimethoxy-6-(4-methylpentyl)pyridin-4(1H)-one CAS No. 63642-90-0

2,3-Dimethoxy-6-(4-methylpentyl)pyridin-4(1H)-one

Cat. No.: B14490038
CAS No.: 63642-90-0
M. Wt: 239.31 g/mol
InChI Key: ZEMXDJRSOFTEJQ-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-6-(4-methylpentyl)pyridin-4(1H)-one is an organic compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound features a pyridine ring substituted with methoxy groups and a methylpentyl side chain, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethoxy-6-(4-methylpentyl)pyridin-4(1H)-one can be achieved through various synthetic routes. One common method involves the alkylation of a pyridine derivative with a suitable alkyl halide under basic conditions. The methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, efficient catalysts, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-6-(4-methylpentyl)pyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,3-Dimethoxy-6-(4-methylpentyl)pyridin-4(1H)-one may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-6-(4-methylpentyl)pyridin-4(1H)-one would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethoxy-5-(4-methylpentyl)pyridin-4(1H)-one
  • 2,3-Dimethoxy-6-(3-methylbutyl)pyridin-4(1H)-one
  • 2,3-Dimethoxy-6-(4-methylhexyl)pyridin-4(1H)-one

Uniqueness

The uniqueness of 2,3-Dimethoxy-6-(4-methylpentyl)pyridin-4(1H)-one lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared

Properties

CAS No.

63642-90-0

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

2,3-dimethoxy-6-(4-methylpentyl)-1H-pyridin-4-one

InChI

InChI=1S/C13H21NO3/c1-9(2)6-5-7-10-8-11(15)12(16-3)13(14-10)17-4/h8-9H,5-7H2,1-4H3,(H,14,15)

InChI Key

ZEMXDJRSOFTEJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC1=CC(=O)C(=C(N1)OC)OC

Origin of Product

United States

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